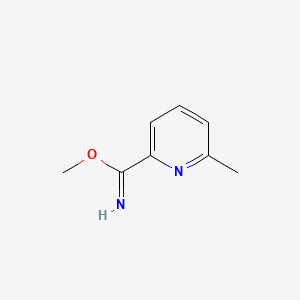

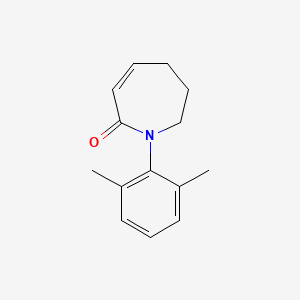

1-(2,6-二甲基苯基)-1,5,6,7-四氢-2H-氮杂菲-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,6-Dimethylphenol” is a colorless to off-white crystalline solid with a sweet tarry odor . It’s also known as “2,6-Xylenol” and has the chemical formula (CH3)2C6H3OH .

Synthesis Analysis

The synthesis of “2,6-Dimethylphenol” involves the coordination of the strong-field ligand 2,6-dimethylphenyl isocyanide (DMP-CN) to the Co (PY5Me2) framework . The process of phenol methylation in the gas phase is strongly exothermic .

Molecular Structure Analysis

The molecular structure of “2,6-Dimethylphenol” is C8H10O . The ligand (Xylazine’s structural analogue), which binds to the receptor (adrenergic receptor) by hydrophobic interactions is N-(2, 6-dimethylphenyl)-4, 4-dimethyl-5-methylidene-1, 3-thiazol-2-amine .

Chemical Reactions Analysis

“2,6-Dimethylphenol” is incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents. It corrodes steel, brass, copper, and copper alloys .

Physical And Chemical Properties Analysis

“2,6-Dimethylphenol” has a melting point of 43-45 °C, a boiling point of 203 °C, and a density of 1.15. It’s insoluble in water and has a vapor pressure of 0.2 hPa at 20 °C .

科学研究应用

氮杂菲衍生物概述

1-(2,6-二甲基苯基)-1,5,6,7-四氢-2H-氮杂菲-2-酮属于一类称为氮杂菲的化合物,它们是七元杂环化合物,具有重要的药理和治疗意义。氮杂菲衍生物,包括氮杂菲酮,由于其多样的生物活性而成为广泛研究的重点。这些化合物通过较小杂环的扩环合成,并在药物化学和药物发现中显示出广泛的潜在应用 (Kaur 等人,2021)。

氮杂烷衍生物的药理特性

与氮杂菲密切相关的氮杂烷基序由于其高度的结构多样性而表现出多种药理特性。这些化合物已在开发新的治疗剂中找到应用,超过 20 种基于氮杂烷的药物获得 FDA 批准。它们的应用跨越各种治疗领域,包括抗癌、抗结核、抗阿尔茨海默病、抗菌剂等等。氮杂烷衍生物的构效关系 (SAR) 和分子对接研究为未来的药物发现工作奠定了基础 (Zha 等人,2019)。

毒性和环境影响

了解化学化合物的环境和健康影响对于其安全使用至关重要。对有机锡 (IV) 配合物的研究,包括具有 2,6-二甲基苯基衍生物的配合物,突出了它们的抗结核活性,同时也指出了评估毒性和环境影响的重要性。此类研究表明,虽然这些化合物具有有益的药理作用,但必须仔细考虑它们的安全性概况和环境归宿 (Iqbal 等人,2015)。

安全和危害

未来方向

属性

IUPAC Name |

1-(2,6-dimethylphenyl)-3,4-dihydro-2H-azepin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-11-7-6-8-12(2)14(11)15-10-5-3-4-9-13(15)16/h4,6-9H,3,5,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZRUAQMNSSBSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCCC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one | |

CAS RN |

1797894-80-4 |

Source

|

| Record name | (1-2,6-DIMETHYLPHENYL)-6,7-DIHYDRO-1H-AZEPIN-2(5H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5C316B1SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B590205.png)

![5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B590214.png)

![1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B590215.png)